molecular formula C15H19NO3 B055758 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine CAS No. 122427-16-1

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine

Cat. No. B055758
M. Wt: 261.32 g/mol
InChI Key: CDDBPMZDDVHXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a piperidine derivative that has been synthesized using various methods and has been found to exhibit several biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine is not fully understood. However, studies have suggested that it may exert its effects by modulating various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway.

Biochemical And Physiological Effects

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine has been found to exhibit several biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties. It has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine in lab experiments is its potential for use as a therapeutic agent in the treatment of various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use.

Future Directions

There are several future directions for research on 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine. One potential direction is to further investigate its potential use as a therapeutic agent in the treatment of neurodegenerative diseases. Another direction is to study its effects on other signaling pathways in the body. Additionally, further studies are needed to optimize its use in lab experiments and clinical trials.

Synthesis Methods

The synthesis of 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine has been reported in several studies. One of the most common methods involves the reaction of piperidine with 3-(1,3-benzodioxol-5-yl)propenal in the presence of a catalyst. Another method involves the reaction of piperidine with 3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol in the presence of a base.

Scientific Research Applications

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine has been found to exhibit several potential applications in the field of medicine. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

properties

CAS RN

122427-16-1

Product Name

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine

InChI

InChI=1S/C15H19NO3/c17-16-9-2-1-5-13(16)6-3-4-12-7-8-14-15(10-12)19-11-18-14/h3-4,7-8,10,13,17H,1-2,5-6,9,11H2/b4-3+

InChI Key

CDDBPMZDDVHXFN-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(C(C1)C/C=C/C2=CC3=C(C=C2)OCO3)O

SMILES

C1CCN(C(C1)CC=CC2=CC3=C(C=C2)OCO3)O

Canonical SMILES

C1CCN(C(C1)CC=CC2=CC3=C(C=C2)OCO3)O

synonyms

3,4-methylenedioxycinnamylhydroxypiperidine
MDCP

Origin of Product

United States

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